molecular formula C14H11ClN6O2 B2465124 N-(4-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1002042-13-8

N-(4-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2465124
CAS No.: 1002042-13-8
M. Wt: 330.73
InChI Key: XHRVNXZTYFLJMD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as CNMP, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Antitumor and Antimicrobial Applications

The synthesis and characterization of pyrazole derivatives, including structures similar to N-(4-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine, have been studied for their antitumor, antifungal, and antibacterial properties. These compounds have shown potential pharmacophore sites for the development of new pharmaceuticals with antitumor and antimicrobial activities. The biological activity against breast cancer and microbes has been confirmed, suggesting the importance of these compounds in medicinal chemistry and drug development (Titi et al., 2020).

Antimicrobial Agents

A study on the synthesis of novel pyrazolopyranopyrimidinones and pyrazolopyranooxazinones demonstrated their potent antimicrobial activity. These compounds, derived from similar chemical structures, were shown to possess significant antibacterial and antifungal effects, highlighting their potential as novel antimicrobial agents (El-ziaty et al., 2016).

Anticancer Agents

Research on pyrazole derivatives has also revealed their promising anticancer properties. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, bearing resemblance to the chemical structure , exhibited higher anticancer activity than the reference drug, doxorubicin, in vitro. This suggests their potential as effective anticancer agents (Hafez et al., 2016).

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O2/c1-9-6-13(18-11-4-2-10(15)3-5-11)19-14(17-9)20-8-12(7-16-20)21(22)23/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRVNXZTYFLJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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